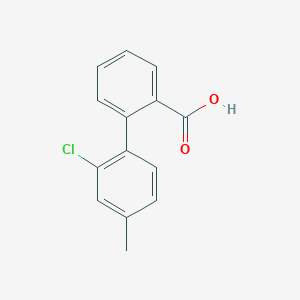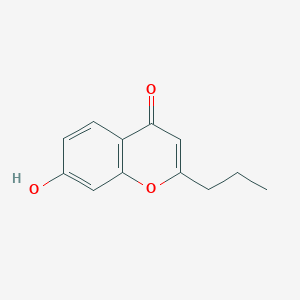![molecular formula C8H8N2O3 B6328563 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 76884-55-4](/img/structure/B6328563.png)
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Descripción general
Descripción
“4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O3 . It has a molecular weight of 180.16 .
Synthesis Analysis
The synthesis of this compound can be achieved from methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O3/c11-7-5(8(12)13)4-9-6-2-1-3-10(6)7/h2,4,9H,1,3H2,(H,12,13) and the InChI key is GMFQQFITMSUCGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as a pale yellow solid . The exact melting point is not available .Aplicaciones Científicas De Investigación
Antiviral Properties
The pyrrolopyrimidine scaffold of this compound suggests potential antiviral activity. Researchers have investigated its inhibitory effects against viral enzymes, such as HIV-1 protease. Further studies are needed to elucidate its mechanism of action and optimize its antiviral potential .
Antimalarial Activity
Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids have demonstrated antimalarial properties. While specific data on this compound’s antimalarial activity are limited, its structural similarity to other bioactive pyrrolopyrimidines warrants exploration in this context .
β3-Adrenergic Receptor Agonism
A related derivative, vibegron , is a β3-adrenergic receptor agonist currently in clinical development. The compound’s interaction with this receptor may have implications for treating conditions such as overactive bladder .
Chemical Biology and Medicinal Chemistry
The successful application of pyrimidine derivatives in various chemical and biological contexts underscores their utility. Researchers have explored pyrimidines for drug discovery, enzyme inhibition, and receptor modulation. This compound’s unique structure may contribute to novel drug design .
Synthetic Methodology
The synthesis of pyrrolopyrimidines, including this compound, has inspired the development of diverse synthetic approaches. Researchers have explored efficient routes to access these scaffolds, enabling further exploration of their biological activities .
Computational Studies
Molecular modeling and computational chemistry can provide insights into the compound’s interactions with biological targets. Researchers use computational tools to predict binding affinities, pharmacokinetics, and toxicity profiles, aiding drug development efforts .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is thrombin , a serine protease that plays a crucial role in blood clotting .
Mode of Action
This compound acts as a thrombin inhibitor . It binds to thrombin, preventing it from converting fibrinogen into fibrin, the protein that forms blood clots .
Biochemical Pathways
By inhibiting thrombin, this compound affects the coagulation cascade , a series of reactions that lead to the formation of a blood clot . The inhibition of thrombin prevents the formation of fibrin, thereby preventing clot formation .
Result of Action
The primary result of the action of this compound is the prevention of blood clot formation . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots .
Propiedades
IUPAC Name |
4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-9-6-2-1-3-10(6)7/h4H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRTVAGIGIAARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(C(=O)N2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

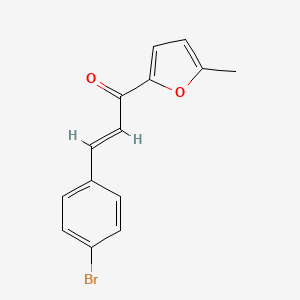
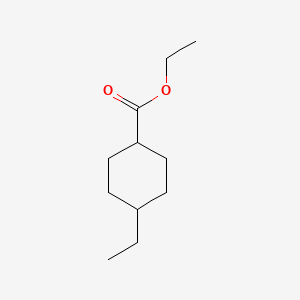


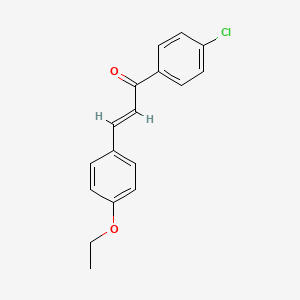
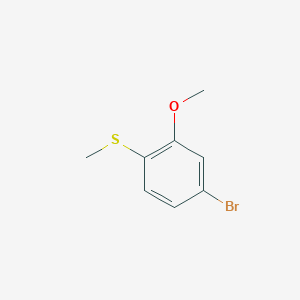

![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)
